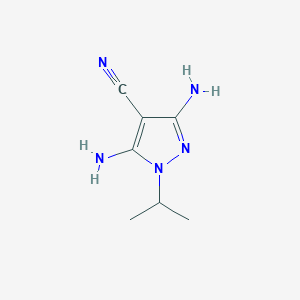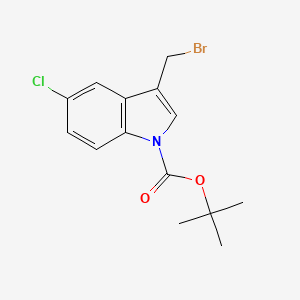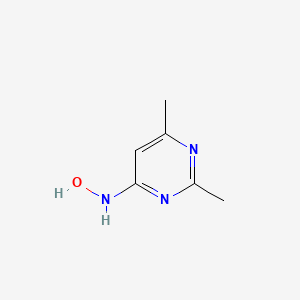
5-Benzylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzylpyrimidine: is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a benzyl group at the 5-position Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 5-Benzylpyrimidine involves the reaction of substituted 2-benzylidenemalononitriles with substituted benzamidines. This reaction typically occurs under simple conditions and yields this compound-4,6-diamines . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods:
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is particularly suitable for industrial production. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for maximizing yield and minimizing costs.
Analyse Des Réactions Chimiques
Types of Reactions:
5-Benzylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
5-Benzylpyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine:
In biological and medicinal research, this compound derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. These compounds can inhibit the activity of specific enzymes and proteins involved in disease pathways .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various applications, including material science and catalysis .
Mécanisme D'action
The mechanism of action of 5-Benzylpyrimidine and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives inhibit the activity of cyclooxygenase enzymes, reducing inflammation by blocking the production of prostaglandins . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Pyrimidine: The parent compound, which lacks the benzyl group.
2,4-Diamino-5-benzylpyrimidine: A derivative with amino groups at positions 2 and 4.
Dihydropyrimidines: Reduced forms of pyrimidines with similar biological activities.
Uniqueness:
5-Benzylpyrimidine is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its diverse applications in research and industry .
Propriétés
Formule moléculaire |
C11H10N2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
5-benzylpyrimidine |
InChI |
InChI=1S/C11H10N2/c1-2-4-10(5-3-1)6-11-7-12-9-13-8-11/h1-5,7-9H,6H2 |
Clé InChI |
NPYPQKXJJZZSAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


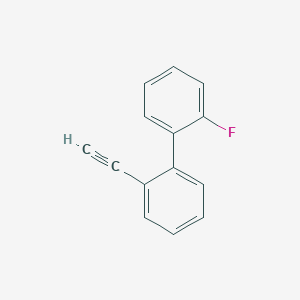
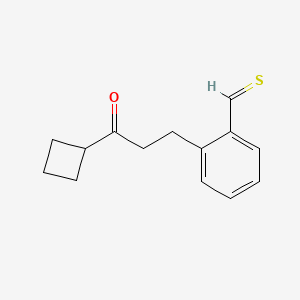
![3-Methylisoxazolo[3,4-d]pyridazin-7-ol](/img/structure/B13097304.png)
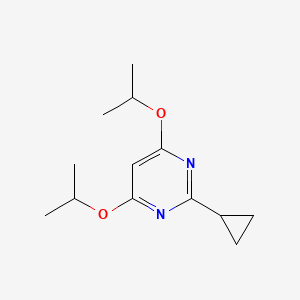
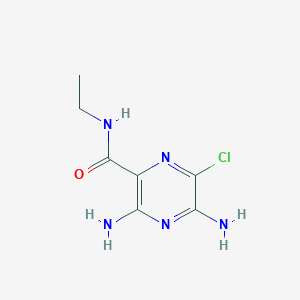
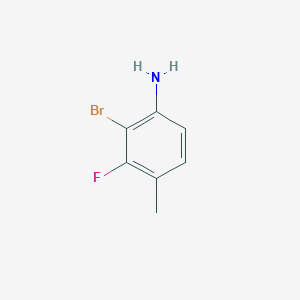
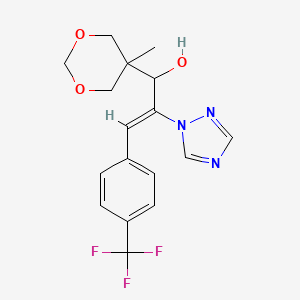
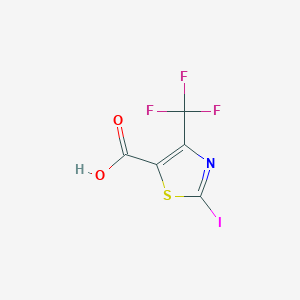

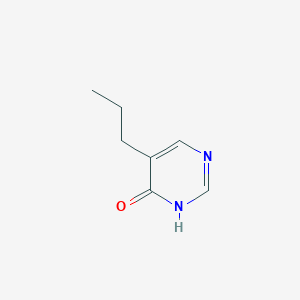
![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)
